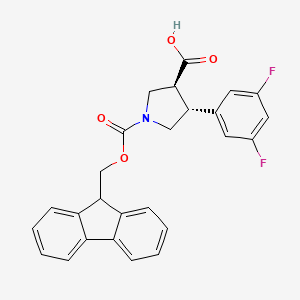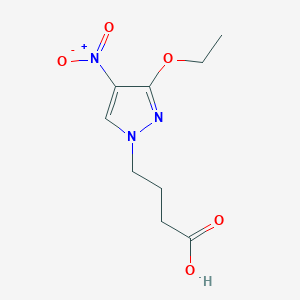![molecular formula C19H20ClN5O2 B2488145 N-cyclohexyl-2-(1-(4-chlorophényl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acétamide](/img/structure/B2488145.png)
N-cyclohexyl-2-(1-(4-chlorophényl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide is a useful research compound. Its molecular formula is C19H20ClN5O2 and its molecular weight is 385.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse et Élucidation Structurale
La synthèse du composé implique de commencer par la 5-amino-6-méthyl-1-phényl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (5). Différents dérivés, notamment les pyrazolo[3,4-d]pyrimidin-4(5H)-ones (7–12), les pyrazolo[3’,4’:4,5]pyrimido[1,2-b]pyridazin-4(1H)-ones fusionnés (14–16) et les 7,8,9,10-tétrahydropyrazolo[3’,4’:4,5]pyrimido[1,2-b]-cinnolin-4(1H)-ones (17), sont synthétisés . Les structures sont confirmées à l’aide de l’IR, de la RMN 1H, de la RMN 13C, de la spectroscopie de masse et de l’analyse élémentaire.
Activité Anti-inflammatoire
Le potentiel anti-inflammatoire du composé est évalué à l’aide du test d’œdème de la patte induit par la carraghénine chez le rat. Plusieurs dérivés présentent une bonne activité anti-inflammatoire, les composés 10b et 11a–f montrant des effets cohérents. Notamment, la 5-{[4-(4-bromophényl)-3-(4-chlorophényl)-1,3-thiazol-2(3H)-ylidène]amino}-6-méthyl-1-phényl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (11e) et son analogue 3,4-bis(4-chlorophényl) (11f) démontrent une efficacité comparable à l’indométhacine tout en minimisant les effets ulcérogènes .
Lipophilie et Réponse Biologique
Les calculs théoriques de lipophilie (C log P) révèlent qu’elle influence l’activité biologique de ces composés. Les corrélations entre les valeurs de C log P et les effets anti-inflammatoires fournissent des informations sur leur comportement pharmacologique .
Inhibition de CDK2 (Contexte Supplémentaire)
Bien que ne concernant pas directement le composé, l’inhibition de CDK2 est une cible intéressante pour le traitement du cancer, affectant sélectivement les cellules tumorales .
Propriétés Chimiques Quantiques (Contexte Supplémentaire)
La synthèse vise à obtenir un échafaudage de pyrimidin-2-one biologiquement actif, avec des propriétés chimiques quantiques corrélées aux résultats expérimentaux .
Activité Antimicrobienne (Contexte Supplémentaire)
Une autre étude met en évidence le dérivé puissant N-(4-phénoxyphényl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, qui présente une activité antimicrobienne significative .
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
The compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby preventing its normal function . This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression. CDK2 is responsible for the transition from the G1 phase to the S phase and the progression through the S phase of the cell cycle. By inhibiting CDK2, the compound prevents cells from entering the S phase, leading to cell cycle arrest .
Pharmacokinetics
These studies help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The compound shows superior cytotoxic activities against certain cell lines . Most notably, it has been found to inhibit the growth of MCF-7 and HCT-116 cell lines effectively . The compound’s action results in significant alterations in cell cycle progression and induces apoptosis within cells .
Analyse Biochimique
Biochemical Properties
The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It has been found to inhibit CDK2, a cyclin-dependent kinase, which is a crucial component for cell proliferation . This interaction suggests that 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclohexylacetamide could potentially be used in cancer treatment .
Cellular Effects
2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclohexylacetamide has shown to have significant effects on various types of cells and cellular processes . It has been observed to inhibit the growth of certain cell lines, including MCF-7 and HCT-116, suggesting its potential as an anti-proliferative agent .
Molecular Mechanism
The compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit CDK2/cyclin A2, which is crucial for cell cycle progression . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Temporal Effects in Laboratory Settings
Over time, the effects of 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclohexylacetamide on cellular function have been observed in both in vitro and in vivo studies
Propriétés
IUPAC Name |
2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c20-13-6-8-15(9-7-13)25-18-16(10-22-25)19(27)24(12-21-18)11-17(26)23-14-4-2-1-3-5-14/h6-10,12,14H,1-5,11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVHOORCVJFQNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea](/img/structure/B2488062.png)
![1-[(4-methylphenyl)methyl]-N-(3-{[(4-methylphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2488063.png)
![1-ethyl-3-methyl-5-thioxo-6-(p-tolyl)-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B2488068.png)




![N-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2488074.png)



![Ethyl 5-{[4-(methoxycarbonyl)phenyl]methoxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2488080.png)


